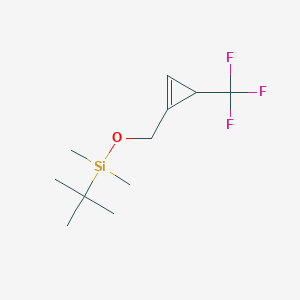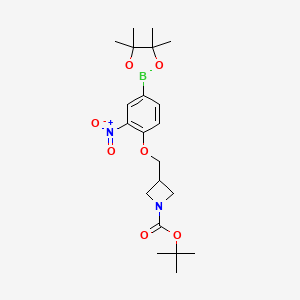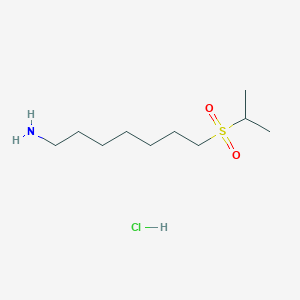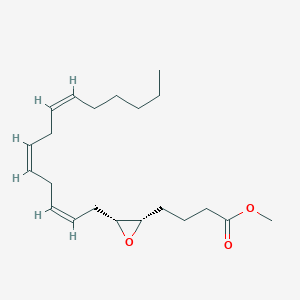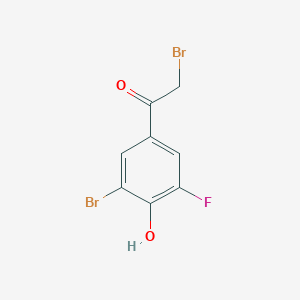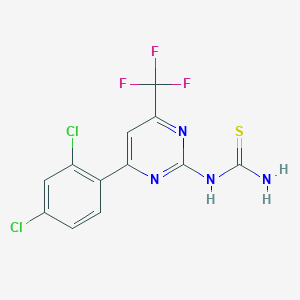
6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4-dichloroaniline with thiourea to form the intermediate 2,4-dichlorophenylthiourea. This intermediate is then reacted with a trifluoromethyl-substituted pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as zinc chloride to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent reaction conditions and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to a thiol or amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in the replacement of chlorine atoms with various nucleophiles, leading to a wide range of derivatives.
科学的研究の応用
6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity and leading to the accumulation of ubiquitinated proteins . This inhibition can trigger apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Rociletinib: An antineoplastic drug with a pyrimidine moiety, used for the treatment of non-small cell lung cancer.
Uniqueness
6-(2,4-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature allows it to interact more effectively with hydrophobic pockets in target proteins, increasing its efficacy as a therapeutic agent.
特性
分子式 |
C12H7Cl2F3N4S |
|---|---|
分子量 |
367.2 g/mol |
IUPAC名 |
[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C12H7Cl2F3N4S/c13-5-1-2-6(7(14)3-5)8-4-9(12(15,16)17)20-11(19-8)21-10(18)22/h1-4H,(H3,18,19,20,21,22) |
InChIキー |
JYCOBAWVGIJRLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


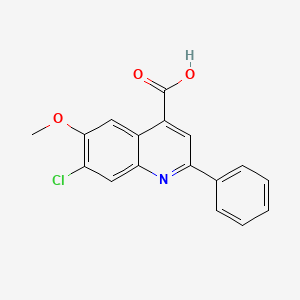
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
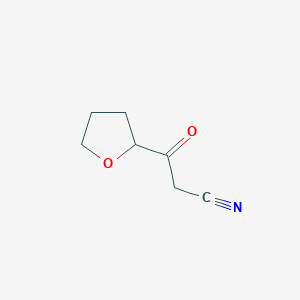

![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
